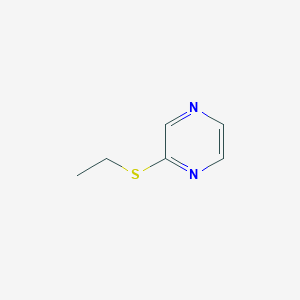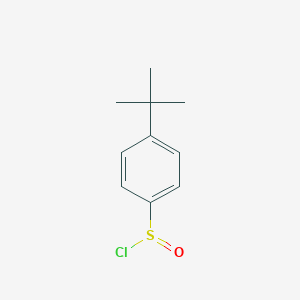
Methyl(triphenyl)phosphanium hydrogen sulfite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(triphenyl)phosphanium hydrogen sulfite is an organophosphorus compound that features a phosphonium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(triphenyl)phosphanium hydrogen sulfite typically involves the reaction of triphenylphosphine with methyl iodide to form methyl(triphenyl)phosphanium iodide. This intermediate is then treated with a hydrogen sulfite source to yield the desired compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Methyl(triphenyl)phosphanium hydrogen sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, regenerated phosphines, and substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Methyl(triphenyl)phosphanium hydrogen sulfite has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl(triphenyl)phosphanium hydrogen sulfite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium cation can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions are primarily related to its interactions with carbonyl compounds and other electrophilic species .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used to form phosphonium ylides.
Methyltriphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of hydrogen sulfite.
Diphenylphosphine: Another phosphine derivative with different reactivity and applications.
Uniqueness
Methyl(triphenyl)phosphanium hydrogen sulfite is unique due to its specific counterion, which can influence its reactivity and applications. The hydrogen sulfite ion can participate in additional reactions, providing further versatility compared to other phosphonium salts .
Propiedades
Número CAS |
65007-29-6 |
|---|---|
Fórmula molecular |
C19H19O3PS |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
hydrogen sulfite;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.H2O3S/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-4(2)3/h2-16H,1H3;(H2,1,2,3)/q+1;/p-1 |
Clave InChI |
UULMGHRKSXQBAS-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


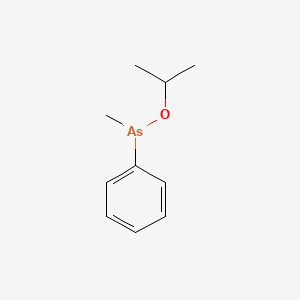
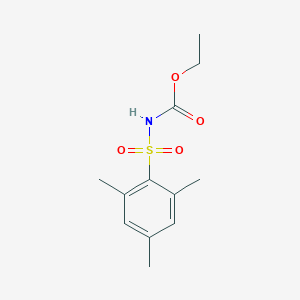
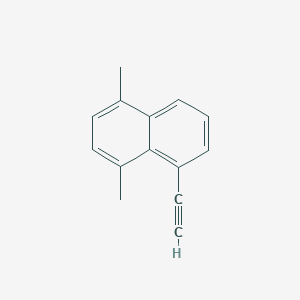
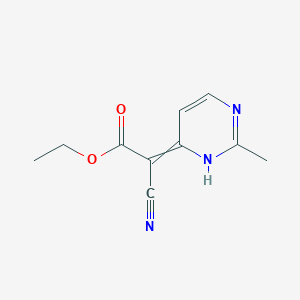
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
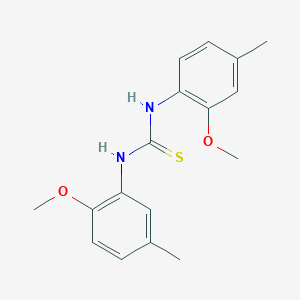
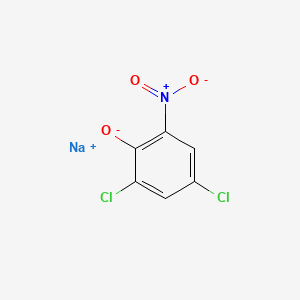

![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
